Diphenyl(4-vinylphenyl)phosphine

Description

The exact mass of the compound Diphenylphosphinostyrene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

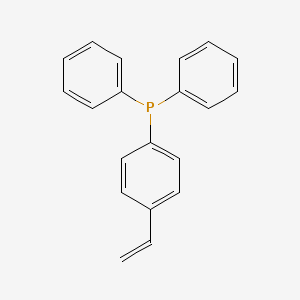

2D Structure

Properties

IUPAC Name |

(4-ethenylphenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17P/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPLKHQCXVNBNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27966-53-6 | |

| Record name | Phosphine, (4-ethenylphenyl)diphenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27966-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90110006 | |

| Record name | (4-Ethenylphenyl)diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90110006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40538-11-2 | |

| Record name | (4-Ethenylphenyl)diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90110006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylphosphinostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diphenyl(4-vinylphenyl)phosphine chemical properties and structure

An In-depth Technical Guide to Diphenyl(4-vinylphenyl)phosphine: Properties, Synthesis, and Applications

Introduction

This compound, also known as 4-(diphenylphosphino)styrene, is a bifunctional organophosphorus compound that has garnered significant interest within the scientific community. Its unique structure, featuring both a nucleophilic trivalent phosphorus center and a polymerizable vinyl group, makes it a versatile building block in various fields, from catalysis to materials science. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The structure of this compound consists of a phosphorus atom bonded to two phenyl rings and one 4-vinylphenyl group. The phosphorus atom possesses a lone pair of electrons, which is responsible for its nucleophilic and ligand properties. The vinyl group, on the other hand, can participate in polymerization reactions.

Caption: Chemical structure of this compound.

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H17P | [1][2][3] |

| Molar Mass | 288.32 g/mol | [1][3] |

| Appearance | White to off-white or light yellow powder/crystal | [2][3] |

| Melting Point | 75-81 °C | [1][3] |

| Boiling Point | 396.5 ± 21.0 °C (Predicted) | [1][3] |

| Solubility | Soluble in organic solvents, limited solubility in water | [2] |

| CAS Number | 40538-11-2 | [1][2][3] |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum typically shows multiplets in the aromatic region (around 7.2-7.6 ppm) corresponding to the protons of the phenyl and vinylphenyl groups. The vinyl protons usually appear as a characteristic set of multiplets in the range of 5.2-6.8 ppm.

-

³¹P NMR : The phosphorus-31 NMR spectrum exhibits a characteristic singlet for the phosphine group. In a deuterated chloroform (CDCl3) solvent, the chemical shift is approximately -6.21 ppm.[4] A minor peak corresponding to the phosphine oxide may also be observed around 29.1 ppm, indicating slight oxidation.[4]

-

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands. These include bands for C-H stretching of the aromatic rings (around 3050-3080 cm⁻¹), C=C stretching of the vinyl group and aromatic rings (around 1600 cm⁻¹), and P-C stretching vibrations.[4]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of a Grignard reagent derived from 4-chlorostyrene with chlorodiphenylphosphine.

Experimental Protocol

Materials:

-

4-chlorostyrene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Chlorodiphenylphosphine

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Activate the magnesium by adding a small crystal of iodine and gently warming under an inert atmosphere.

-

Add a solution of 4-chlorostyrene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated, which is indicated by a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (4-vinylphenyl)magnesium chloride.

-

-

Reaction with Chlorodiphenylphosphine:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of chlorodiphenylphosphine in anhydrous THF to the Grignard reagent via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound.

-

Workflow Diagram

Caption: Synthesis workflow for this compound.

Reactivity and Applications

The dual functionality of this compound makes it a valuable compound in several areas of chemistry.

As a Ligand in Homogeneous Catalysis

The phosphorus atom in this compound can donate its lone pair of electrons to a transition metal center, forming a metal-phosphine complex. These complexes are often highly effective catalysts for a variety of cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling

-

Heck Reaction

-

Buchwald-Hartwig Amination

-

Sonogashira Coupling

-

Stille Coupling

The electronic and steric properties of the phosphine ligand can be tuned to optimize the catalytic activity and selectivity for a specific reaction.

In Materials Science and Polymer Chemistry

The vinyl group allows this compound to act as a monomer in polymerization reactions. This enables the incorporation of phosphine moieties into polymer chains, leading to the synthesis of functional polymers with applications such as:

-

Polymer-supported catalysts : Immobilizing catalytic metal complexes on a polymer backbone can facilitate catalyst recovery and reuse.

-

Flame retardants : Phosphorus-containing polymers often exhibit flame-retardant properties.

-

Metal-ion sensors : The phosphine groups can act as binding sites for metal ions, allowing for the development of sensory materials.

Safety and Handling

This compound, like many other phosphines, requires careful handling due to its potential toxicity and air sensitivity.[2]

-

Handling : It should be handled in a well-ventilated fume hood.[2][5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[6][7]

-

Storage : The compound is sensitive to air and moisture. It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container in a cool, dry place.[3][5]

-

Hazards : Phosphines can be harmful if swallowed or inhaled.[1][5] They can also cause skin and eye irritation.[5][6][7]

Conclusion

This compound is a highly versatile and valuable compound in modern chemistry. Its unique combination of a phosphine ligand and a polymerizable vinyl group provides a powerful platform for the development of advanced catalysts and functional materials. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for harnessing its full potential in various scientific and industrial applications.

References

An In-depth Technical Guide to the Synthesis of (4-Ethenylphenyl)diphenylphosphine

This guide provides a comprehensive and technically detailed protocol for the synthesis of (4-Ethenylphenyl)diphenylphosphine, a versatile phosphine ligand with significant applications in catalysis and polymer chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and reliable method for the preparation of this compound.

Introduction: The Significance of (4-Ethenylphenyl)diphenylphosphine

(4-Ethenylphenyl)diphenylphosphine, also known as (4-vinylphenyl)diphenylphosphine or 4-(diphenylphosphino)styrene, is a bifunctional molecule of considerable interest. It incorporates both a reactive vinyl group, which allows for polymerization or post-polymerization modification, and a diphenylphosphine moiety, which can act as a ligand for a wide range of metal catalysts. This unique combination of functionalities makes it a valuable building block for the synthesis of functional polymers, polymer-supported catalysts, and novel materials with tailored electronic and steric properties.

The phosphine group imparts catalytic activity, while the vinyl group provides a handle for immobilization or incorporation into a polymer backbone. This dual nature allows for the creation of recyclable catalysts, which are of great interest in sustainable chemistry.

Recommended Synthesis Pathway: The Grignard Reaction

While several synthetic routes to (4-Ethenylphenyl)diphenylphosphine exist, the Grignard reaction is a well-established and reliable method that offers high yields and purity. This pathway involves the formation of a Grignard reagent from a vinyl-substituted aryl halide, followed by its reaction with chlorodiphenylphosphine.[3]

Experimental Workflow Overview

Caption: Overall workflow for the synthesis of (4-Ethenylphenyl)diphenylphosphine via the Grignard reaction.

Detailed Synthesis Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 4-Bromostyrene | ≥97% | Sigma-Aldrich | Stabilized with 4-tert-butylcatechol |

| Magnesium turnings | |||

| Iodine | For activation | ||

| Anhydrous Tetrahydrofuran (THF) | Distilled from sodium/benzophenone | ||

| Chlorodiphenylphosphine | ≥98% | Sigma-Aldrich | |

| Saturated aqueous ammonium chloride | |||

| Anhydrous sodium sulfate | |||

| Diethyl ether | |||

| Hexane | For chromatography | ||

| Ethyl acetate | For chromatography | ||

| Silica gel | 230-400 mesh |

Step-by-Step Procedure:

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.1 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 4-bromostyrene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 4-bromostyrene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle heating may be required.

-

Once the reaction has initiated, add the remaining 4-bromostyrene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The formation of a cloudy grey solution is indicative of successful Grignard reagent formation.[4]

-

-

Reaction with Chlorodiphenylphosphine:

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add chlorodiphenylphosphine (1.0 equivalent) dropwise to the stirred Grignard solution via a syringe or dropping funnel. This reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The product is a white to off-white solid.[5]

-

Key Reaction Parameters:

| Parameter | Value |

| Stoichiometry (4-Bromostyrene:Mg:Chlorodiphenylphosphine) | 1 : 1.1 : 1 |

| Solvent | Anhydrous THF |

| Grignard Formation Temperature | Room Temperature to Reflux |

| Reaction with Chlorodiphenylphosphine Temperature | 0 °C to Room Temperature |

| Reaction Time | ~14 hours |

Mechanistic Insights: The Grignard Reaction

The synthesis proceeds via a nucleophilic substitution reaction. The Grignard reagent, (4-ethenylphenyl)magnesium bromide, acts as a potent nucleophile, with the carbon atom bonded to the magnesium being highly carbanionic in character. This nucleophilic carbon attacks the electrophilic phosphorus atom of chlorodiphenylphosphine, displacing the chloride ion and forming the new carbon-phosphorus bond.

Caption: Simplified mechanism of the Grignard reaction for the synthesis of (4-Ethenylphenyl)diphenylphosphine.

Alternative Synthetic Route: The Wittig Reaction

An alternative approach to the synthesis of (4-ethenylphenyl)diphenylphosphine is the Wittig reaction.[6][7][8] This powerful olefination reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. For the synthesis of the target molecule, two main strategies can be envisioned:

-

Reaction of 4-(diphenylphosphino)benzaldehyde with a methylide: This would involve the initial synthesis of 4-(diphenylphosphino)benzaldehyde, which can then be reacted with a methyl Wittig reagent, such as methyltriphenylphosphonium bromide and a strong base, to form the vinyl group.

-

Reaction of a functionalized ylide with formaldehyde: This approach would involve the preparation of a phosphonium salt containing the diphenylphosphine moiety, such as [4-(diphenylphosphino)benzyl]triphenylphosphonium bromide, followed by its conversion to the corresponding ylide and reaction with formaldehyde.

While the Wittig reaction is a viable alternative, the Grignard route is often preferred for its directness and the ready availability of the starting materials.

Product Validation and Characterization

The identity and purity of the synthesized (4-Ethenylphenyl)diphenylphosphine should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are essential for structural elucidation. The 31P NMR spectrum should show a characteristic singlet for the phosphine.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: The melting point of the purified product should be in the range of 75-80 °C.[5]

Safety Precautions

-

Inert Atmosphere: All reactions should be carried out under an inert atmosphere of argon or nitrogen, as Grignard reagents and phosphines are sensitive to air and moisture.

-

Anhydrous Conditions: The use of anhydrous solvents and flame-dried glassware is crucial for the success of the Grignard reaction.

-

Handling of Reagents: Chlorodiphenylphosphine is corrosive and moisture-sensitive. 4-Bromostyrene is a lachrymator. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Quenching: The quenching of the Grignard reaction should be performed slowly and at a low temperature to control the exothermic reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DIPHENYL(P-VINYLPHENYL)PHOSPHINE | 40538-11-2 [chemicalbook.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Navigating the Ambiguity of CAS 40538-11-2: A Tale of Two Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Clarification on CAS Registry Number 40538-11-2

Initial database inquiries for CAS Registry Number 40538-11-2 reveal a critical discrepancy, with the number being assigned to two distinct chemical entities: Diphenyl(p-vinylphenyl)phosphine and 4-(4-Chlorophenyl)-4-hydroxypiperidine . This guide will first address this ambiguity to ensure clarity for the scientific community. Authoritative chemical databases, including the CAS Common Chemistry database, unequivocally assign CAS 40538-11-2 to Diphenyl(p-vinylphenyl)phosphine .

Conversely, 4-(4-Chlorophenyl)-4-hydroxypiperidine , a notable metabolite of Haloperidol, is correctly identified by CAS Registry Number 39512-49-7 [1][2][3][4]. The misattribution of CAS 40538-11-2 to this compound in some commercial and aggregated databases highlights the importance of cross-verification with authoritative sources.

This technical guide will therefore focus primarily on the physical and spectral data of Diphenyl(p-vinylphenyl)phosphine (CAS 40538-11-2) . However, recognizing the potential for user confusion, a comprehensive section on 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7) is also provided to ensure the needs of researchers interested in either compound are met.

Part 1: Diphenyl(p-vinylphenyl)phosphine (CAS 40538-11-2)

Diphenyl(p-vinylphenyl)phosphine is an organophosphorus compound with significant applications in catalysis and polymer chemistry. Its structure, featuring a vinyl group, allows it to act as a monomer for polymerization or as a ligand in coordination chemistry[5][6].

Physical and Chemical Properties

The physical and chemical properties of Diphenyl(p-vinylphenyl)phosphine are summarized in the table below. These properties are crucial for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C20H17P | [5][7][8] |

| Molecular Weight | 288.32 g/mol | [7][8] |

| Appearance | White to off-white powder/crystal | [5][6][9] |

| Melting Point | 75-80 °C | [8][9] |

| Boiling Point | 396.5 ± 21.0 °C (Predicted) | [8] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [5] |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. | [10] |

Spectral Data

-

31P{1H} NMR (162 MHz, CDCl3): δ [ppm] = -6.21 (s, PPh2Ar)[11]. The singlet at -6.21 ppm is characteristic of the phosphorus atom in this chemical environment.

-

1H NMR (400 MHz, CDCl3): δ [ppm] = 7.41-7.19 (m, aromatic protons of diphenyl(4-vinylphenyl)phosphine), 7.19-6.21 (m, aromatic protons of styrene), 2.45-1.07 (m, aliphatic protons)[11]. The complex multiplets in the aromatic region correspond to the protons of the phenyl and styrenyl groups.

-

IR (ATR): ν̃ [cm-1] = 3059 (m), 2924 (s), 1602 (m), 1491 (s), 1451 (s), 749 (m), 698 (vs)[11]. Key absorptions include C-H stretching of the aromatic and vinyl groups, and characteristic phenyl ring vibrations.

The mass spectrum of Diphenyl(p-vinylphenyl)phosphine would be expected to show a molecular ion peak (M+) at m/z 288.1068, corresponding to its exact mass[12].

Synthesis and Reactivity

Diphenyl(p-vinylphenyl)phosphine is a versatile reagent. The vinyl group allows for its incorporation into polymers, leading to functional materials with applications in catalysis and flame retardancy[6]. The phosphine moiety can coordinate with transition metals to form catalysts for various cross-coupling reactions.

Caption: Reactivity pathways of Diphenyl(p-vinylphenyl)phosphine.

Part 2: 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7)

4-(4-Chlorophenyl)-4-hydroxypiperidine is a key metabolite of the antipsychotic drug Haloperidol and is of significant interest in pharmacology and drug metabolism studies[13]. It is also used as a building block in the synthesis of other pharmaceutical compounds[14].

Physical and Chemical Properties

The key physical and chemical properties of 4-(4-Chlorophenyl)-4-hydroxypiperidine are detailed below.

| Property | Value | Source |

| Molecular Formula | C11H14ClNO | [3][15] |

| Molecular Weight | 211.69 g/mol | [3][15] |

| Appearance | White to creamy-white crystalline powder | [15] |

| Melting Point | 137-140 °C (lit.) | [15] |

| Boiling Point | 344.5 ± 42.0 °C (Predicted) | [15] |

| Water Solubility | 340 mg/L (20 °C) | [15] |

| pKa | 13.92 ± 0.20 (Predicted) | [15] |

Spectral Data

-

1H NMR (DMSO-d6): Specific peak assignments would require access to the spectrum. However, expected signals would include those for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the piperidine ring[16].

-

IR Spectrum: Available through the NIST Chemistry WebBook, the spectrum would show characteristic peaks for O-H and N-H stretching, as well as C-H and C-Cl bond vibrations[2].

-

Mass Spectrum (Electron Ionization): The NIST Chemistry WebBook provides the mass spectrum for this compound[2].

Role in Drug Development

As a metabolite of Haloperidol, understanding the pharmacological and toxicological profile of 4-(4-Chlorophenyl)-4-hydroxypiperidine is crucial for a complete picture of the parent drug's activity and safety. It is also a versatile synthetic intermediate for the development of novel therapeutics, particularly in the area of neuroscience research[14].

Caption: Role of 4-(4-Chlorophenyl)-4-hydroxypiperidine in drug development.

Part 3: Experimental Protocols

General Protocol for NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl3 for Diphenyl(p-vinylphenyl)phosphine, DMSO-d6 for 4-(4-Chlorophenyl)-4-hydroxypiperidine).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

-

Homogenization: Cap the tube and gently invert it several times to ensure complete dissolution. A brief sonication may be used if necessary.

-

Analysis: Place the NMR tube in the spectrometer and acquire the desired spectra (e.g., 1H, 13C, 31P).

General Protocol for FT-IR Sample Preparation (ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

-

Data Acquisition: Collect the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm-1).

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Conclusion

This guide has addressed the ambiguity surrounding CAS 40538-11-2, clarifying its correct assignment to Diphenyl(p-vinylphenyl)phosphine . Detailed physical and spectral data for this compound have been provided, along with an overview of its applications. Furthermore, to aid researchers who may have encountered the erroneous association, a comprehensive profile of 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7) has been included. It is imperative for researchers to verify CAS numbers with authoritative sources to ensure the integrity of their work.

References

- 1. 4-(4-Chlorophenyl)-4-hydroxypiperidine | 39512-49-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 4-(para-Chlorophenyl)-4-hydroxypiperidine [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 40538-11-2: Phosphine,(4-ethenylphenyl)diphenyl- [cymitquimica.com]

- 6. Competitive 4-(Diphenylphosphino)styrene [40538-11-2] | China Manufacturer [gmchemix.com]

- 7. 40538-11-2 CAS Manufactory [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. chemwhat.com [chemwhat.com]

- 10. DIPHENYL(P-VINYLPHENYL)PHOSPHINE | 40538-11-2 [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. hmdb.ca [hmdb.ca]

- 14. chemimpex.com [chemimpex.com]

- 15. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

Diphenyl(p-vinylphenyl)phosphine solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of Diphenyl(p-vinylphenyl)phosphine in Common Organic Solvents

Abstract

Diphenyl(p-vinylphenyl)phosphine is a versatile organophosphorus compound, pivotal as a monomer for functional polymers and as a ligand in homogeneous catalysis. A thorough understanding of its solubility is a critical prerequisite for its effective application in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the solubility characteristics of diphenyl(p-vinylphenyl)phosphine, grounded in fundamental chemical principles and supported by data from analogous compounds. It offers field-proven experimental protocols for solubility determination and practical recommendations for solvent selection in a laboratory setting.

Introduction: The "Like Dissolves Like" Principle in Action

The solubility of a compound is dictated by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as an excellent guiding principle: substances with similar polarities tend to be miscible. Diphenyl(p-vinylphenyl)phosphine possesses a distinct molecular architecture that governs its interactions with various solvents. The molecule is characterized by two phenyl groups and a vinylphenyl group attached to a central phosphorus atom. These large aromatic groups impart a significant nonpolar, hydrophobic character to the molecule. The phosphorus atom, with its lone pair of electrons, offers a site for weaker polar interactions, but the overall nature of the compound is dominated by its nonpolar surface area.

Therefore, we can predict that diphenyl(p-vinylphenyl)phosphine will exhibit high solubility in nonpolar and weakly polar organic solvents that can engage in favorable van der Waals and π-π stacking interactions with its phenyl rings. Conversely, its solubility is expected to be limited in highly polar, protic solvents with which it cannot form strong hydrogen bonds.

Predicting Solubility: A Framework Based on Solvent-Solute Interactions

To build a predictive framework, we can categorize common organic solvents and analyze their expected interaction with the solute. For a more robust prediction, we will draw upon solubility data for Triphenylphosphine (TPP), a structurally very similar compound that lacks only the vinyl group on one of the phenyl rings. TPP is widely reported to be soluble in various organic solvents such as ether, toluene, chloroform, and benzene[1].

Nonpolar Solvents

-

Examples: Toluene, Benzene, Hexane, Cyclohexane

-

Interaction Analysis: These solvents interact primarily through London dispersion forces. The large, nonpolar phenyl rings of diphenyl(p-vinylphenyl)phosphine can interact favorably with the aromatic rings of toluene and benzene (π-π stacking) or the aliphatic chains of hexane.

-

Predicted Solubility: High. Toluene and benzene are expected to be excellent solvents. Solubility in aliphatic hydrocarbons like hexane may be slightly lower but still significant.

Polar Aprotic Solvents

-

Examples: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Acetone, Ethyl Acetate

-

Interaction Analysis: These solvents possess a dipole moment but lack acidic protons for hydrogen bonding. They can engage in dipole-dipole interactions with the weakly polar P-C bonds and the phosphorus lone pair. Chloroform and DCM are particularly effective at dissolving many organophosphorus compounds. Studies on TPP confirm high solubility in acetone, benzene, and toluene[2][3].

-

Predicted Solubility: High to Medium. DCM, chloroform, and THF are predicted to be very effective solvents. Acetone is also expected to be a good solvent[3].

Polar Protic Solvents

-

Examples: Methanol, Ethanol, Water

-

Interaction Analysis: These solvents are characterized by strong hydrogen bonding networks. The large, hydrophobic structure of diphenyl(p-vinylphenyl)phosphine would disrupt these networks, which is entropically unfavorable. The phosphine cannot act as a hydrogen bond donor and is a very weak acceptor.

-

Predicted Solubility: Low to Insoluble. Significant solubility in water is not expected. Alcohols like ethanol and methanol will be poor solvents, making them potentially suitable for use as anti-solvents for precipitation or recrystallization. While ethanol is often used for the recrystallization of TPP, this relies on the principle of having higher solubility at elevated temperatures and lower solubility upon cooling[2][3].

Tabulated Solubility Predictions

The following table summarizes the predicted solubility of diphenyl(p-vinylphenyl)phosphine based on the principles discussed. These predictions are qualitative and serve as a starting point for experimental verification.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Toluene | Nonpolar Aromatic | High | Favorable π-π stacking and dispersion forces. |

| Benzene | Nonpolar Aromatic | High | Excellent solvent for the analogous TPP[1][2]. |

| Dichloromethane (DCM) | Polar Aprotic | High | Good dipole interactions; common solvent for phosphines. |

| Chloroform | Polar Aprotic | High | Excellent solvent for the analogous TPP[1]. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Good balance of polarity and ether functionality. |

| Acetone | Polar Aprotic | High | Found to be a superior solvent for TPP compared to others[3]. |

| Ethyl Acetate | Polar Aprotic | Medium | Moderate polarity; should be a reasonable solvent. |

| Hexane | Nonpolar Aliphatic | Medium to Low | Good for nonpolar compounds, but may be less effective than aromatic solvents. |

| Ethanol | Polar Protic | Low | Poor hydrogen bonding capability with the solute. Useful for recrystallization[2][3]. |

| Methanol | Polar Protic | Low | More polar than ethanol, leading to even lower expected solubility. |

| Water | Polar Protic | Insoluble | Strong hydrogen bonding network and high polarity prevent dissolution. |

Experimental Protocol for Solubility Determination (Gravimetric Method)

To obtain quantitative solubility data, a rigorous experimental approach is necessary. The gravimetric method, widely used for its accuracy, is detailed below[3]. This protocol constitutes a self-validating system for generating reliable data.

Materials and Equipment

-

Diphenyl(p-vinylphenyl)phosphine

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatted shaker or magnetic stirrer with heating plate

-

Temperature probe

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Volumetric flasks and pipettes

-

Syringes with PTFE membrane filters (0.22 µm or 0.45 µm)

-

Vacuum oven or rotary evaporator

Step-by-Step Procedure

-

Preparation of Solvent: Add a precise mass or volume of the chosen solvent to several vials.

-

Addition of Solute: Add an excess amount of diphenyl(p-vinylphenyl)phosphine to each vial to ensure a saturated solution is formed with visible undissolved solid.

-

Equilibration: Seal the vials tightly and place them in the thermostatted shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours to ensure the solution is fully saturated.

-

Sample Withdrawal: After equilibration, stop the agitation and let the vials stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully draw a specific volume (e.g., 1.00 mL) of the clear supernatant into a syringe fitted with a PTFE filter. It is critical not to disturb the solid at the bottom of the vial.

-

Mass Determination: Dispense the filtered supernatant into a pre-weighed (tared) vial. Record the exact mass of the solution transferred.

-

Solvent Evaporation: Remove the solvent completely. This can be done by gentle heating in a fume hood, using a rotary evaporator, or placing the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Final Weighing: After all the solvent has evaporated, weigh the vial containing the dry solute residue.

-

Calculation: Calculate the solubility (S) using the following formula: S (g / 100 g solvent) = ( (m_final - m_vial) / (m_solution - (m_final - m_vial)) ) * 100 Where:

-

m_final is the mass of the vial with the dried solute.

-

m_vial is the initial mass of the empty vial.

-

m_solution is the mass of the supernatant transferred.

-

Diagram of the Gravimetric Workflow

Caption: Workflow for the gravimetric determination of solubility.

Logical Framework for Solubility

The interplay between molecular structure and solvent properties dictates the resulting solubility. This relationship can be visualized as a decision-making process.

Caption: Relationship between solute structure and solubility outcome.

Conclusion and Practical Recommendations

Key Recommendations for Researchers:

-

For Dissolution: For preparing reaction mixtures or stock solutions, prioritize nonpolar aromatic solvents (Toluene) or polar aprotic solvents (Dichloromethane, Chloroform, THF). Acetone is also an excellent choice[3].

-

For Purification: To purify the compound via recrystallization, a solvent system where solubility is highly temperature-dependent is ideal. A combination of a good solvent (like DCM or toluene) and a poor solvent (like ethanol, methanol, or hexane) is recommended. The compound can be dissolved in a minimal amount of the good solvent at an elevated temperature, followed by the slow addition of the poor solvent (anti-solvent) until turbidity appears, then cooled to induce crystallization.

-

For Reactions: When using diphenyl(p-vinylphenyl)phosphine as a reagent or ligand, ensure the chosen reaction solvent is one in which it is highly soluble to maintain a homogeneous reaction medium.

This guide provides the theoretical foundation and practical tools necessary for scientists and drug development professionals to make informed decisions regarding the handling and application of diphenyl(p-vinylphenyl)phosphine.

References

An In-Depth Technical Guide to p-Styryldiphenylphosphine: Commercial Availability, Synthesis, and Applications for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of p-Styryldiphenylphosphine (also known as 4-(Diphenylphosphino)styrene or Diphenyl(4-vinylphenyl)phosphine), a versatile organophosphorus compound with significant applications in catalysis, polymer chemistry, and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this reagent, from sourcing to practical application.

Introduction and Core Properties

p-Styryldiphenylphosphine (CAS No. 40538-11-2) is a solid, white to off-white crystalline compound with the empirical formula C₂₀H₁₇P and a molecular weight of 288.32 g/mol .[1][2] Its structure features a diphenylphosphine group attached to a styrene moiety, a combination that imparts unique reactivity. The phosphine group acts as a powerful ligand for transition metals, forming the basis of many catalytic applications, while the vinyl group allows for polymerization, enabling the creation of polymer-supported reagents and catalysts.[3][4] This dual functionality makes it a valuable building block in modern chemistry.

Commercial Availability and Suppliers

p-Styryldiphenylphosphine is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. Purity levels typically range from 95% to over 98%, with the compound often stabilized with inhibitors like butylated hydroxytoluene (BHT) to prevent polymerization during storage.[1]

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 97% | 1 g, 5 g, 25 g | Available as a solid.[2][5] |

| Tokyo Chemical Industry (TCI) | >95.0% (GC) | 5 g, 25 g | Stabilized with BHT.[1] |

| Aladdin Scientific | >98.0% (GC) | 5 g, 25 g, Bulk | Stabilized with BHT.[1] |

| Alfa Chemistry | 97% | Custom | Listed under Polymer/Macromolecule category.[6] |

| CymitQuimica | ≥95% | 1 g, 5 g, 10 g | Available as a white powder.[7] |

This table is not exhaustive and represents a snapshot of common suppliers. Pricing and availability are subject to change.

Synthesis and Purification of p-Styryldiphenylphosphine

While commercially available, p-Styryldiphenylphosphine can also be synthesized in the laboratory. The most common route involves the reaction of a Grignard reagent derived from p-chlorostyrene with chlorodiphenylphosphine. A detailed protocol is outlined below.

Experimental Protocol: Direct Synthesis of p-Styryldiphenylphosphine

This protocol is adapted from established literature procedures.[3][8]

Objective: To synthesize p-Styryldiphenylphosphine from p-chlorostyrene.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

p-Chlorostyrene

-

Chlorodiphenylphosphine

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a small amount of anhydrous THF and a few drops of p-chlorostyrene to initiate the reaction. Once the reaction begins (as indicated by the disappearance of the iodine color and gentle refluxing), add the remaining p-chlorostyrene dissolved in anhydrous THF dropwise, maintaining a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignar reagent (p-styrylmagnesium chloride).

-

Phosphine Synthesis: Cool the Grignard reagent solution to 0 °C in an ice bath. Add chlorodiphenylphosphine dissolved in anhydrous THF dropwise via the dropping funnel. Stir the reaction mixture at 0 °C for one hour and then allow it to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude p-Styryldiphenylphosphine can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield a white crystalline solid.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of p-Styryldiphenylphosphine.

Analytical Characterization

The identity and purity of p-Styryldiphenylphosphine are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons (typically in the range of 5.2-6.8 ppm with distinct cis, trans, and geminal coupling constants) and the aromatic protons of the diphenylphosphine and styryl groups (in the range of 7.0-7.6 ppm).

-

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing phosphines. For p-Styryldiphenylphosphine, a single sharp peak is expected in the region of -5 to -15 ppm (relative to 85% H₃PO₄).[4][6][9] Oxidation to the corresponding phosphine oxide will result in a significant downfield shift to approximately +25 to +35 ppm.[9]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key peaks include:

Key Applications and Experimental Protocols

The utility of p-Styryldiphenylphosphine stems from its ability to be incorporated into polymeric structures, leading to the development of heterogeneous catalysts that offer advantages in terms of separation and reusability.

Preparation of Polymer-Supported Triphenylphosphine (PS-TPP)

p-Styryldiphenylphosphine is a key monomer for the synthesis of polymer-supported triphenylphosphine (PS-TPP). This is typically achieved through radical copolymerization with styrene and a cross-linking agent like divinylbenzene.[3]

Experimental Protocol: Synthesis of Cross-Linked PS-TPP

Objective: To prepare a cross-linked polystyrene-supported triphenylphosphine resin.

Materials:

-

p-Styryldiphenylphosphine

-

Styrene

-

Divinylbenzene (DVB)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene

Procedure:

-

In a reaction vessel, dissolve p-Styryldiphenylphosphine, styrene, and divinylbenzene in anhydrous toluene. The molar ratios of these components can be varied to control the phosphine loading and the degree of cross-linking.

-

Add AIBN as a radical initiator.

-

De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture under a nitrogen atmosphere at 70-80 °C for 24-48 hours. A solid polymer will precipitate.

-

Cool the mixture, filter the polymer, and wash it extensively with toluene, THF, and methanol to remove any unreacted monomers and initiator.

-

Dry the resulting polymer beads under vacuum.

Diagram of Polymerization Workflow:

Caption: Synthesis of polymer-supported triphenylphosphine (PS-TPP).

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

PS-TPP is widely used as a ligand to support palladium catalysts for cross-coupling reactions, such as the Suzuki-Miyaura reaction.[2][12] The polymer-supported catalyst facilitates easy removal of the catalyst from the reaction products, simplifying purification.

Experimental Protocol: Suzuki-Miyaura Coupling Using a PS-TPP-Supported Palladium Catalyst

Objective: To perform a Suzuki-Miyaura cross-coupling reaction using a recyclable, polymer-supported palladium catalyst.

Part A: Catalyst Preparation

-

Swell the synthesized PS-TPP resin in a suitable solvent like DMF or toluene.

-

Add a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂), to the swollen resin.[8]

-

Heat the mixture gently (e.g., 50-60 °C) for several hours to allow for complexation of the palladium to the phosphine sites on the polymer.

-

Filter the resulting catalyst (PS-TPP-Pd), wash with fresh solvent to remove any unbound palladium, and dry under vacuum.

Part B: Cross-Coupling Reaction

-

In a reaction flask, combine an aryl halide (e.g., 4-bromoanisole), a boronic acid (e.g., phenylboronic acid), and a base (e.g., potassium carbonate).

-

Add the prepared PS-TPP-Pd catalyst.

-

Add a suitable solvent system (e.g., a mixture of toluene and water).

-

Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and simply filter off the polymer-supported catalyst.

-

The filtrate contains the product, which can be purified by standard workup procedures (e.g., extraction and solvent evaporation). The recovered catalyst can often be reused in subsequent reactions.

Diagram of Suzuki-Miyaura Catalytic Cycle:

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling p-Styryldiphenylphosphine.

-

Hazards: p-Styryldiphenylphosphine is harmful if swallowed and may cause an allergic skin reaction. It can also cause serious eye damage.[9][13] The vinyl group is susceptible to unwanted polymerization, especially when exposed to heat, light, or radical initiators.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][14] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[15] It is often supplied with a polymerization inhibitor. For long-term storage, refrigeration is recommended. Keep away from heat and sources of ignition.

Conclusion

p-Styryldiphenylphosphine is a highly valuable and versatile reagent in modern organic and polymer chemistry. Its dual functionality as a polymerizable ligand provides a powerful tool for the development of heterogeneous catalysts, which are crucial for greener and more efficient chemical processes. This guide has provided a comprehensive overview of its commercial availability, synthesis, characterization, and key applications, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this compound in their work.

References

- 1. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 5. researchgate.net [researchgate.net]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. Polymer Supported Triphenylphosphine-Palladium Acetate Complex PS-TPP-Pd(OAc)2 as a Heterogeneous and Reusable Catalyst for Indirect Reductive Amination of Aldehydes | MDPI [mdpi.com]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. researchgate.net [researchgate.net]

- 11. ucd.ie [ucd.ie]

- 12. mdpi-res.com [mdpi-res.com]

- 13. youtube.com [youtube.com]

- 14. Phosphine, triphenyl- [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

Fundamental reactivity of the vinyl group on phosphine ligands

An In-Depth Technical Guide to the Fundamental Reactivity of the Vinyl Group on Phosphine Ligands

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vinylphosphine ligands represent a unique and versatile class of molecules at the intersection of organic synthesis and organometallic chemistry. The presence of a reactive carbon-carbon double bond directly attached to a tunable phosphine moiety imparts a rich and varied reactivity profile. This guide provides a comprehensive exploration of the fundamental reactivity of the vinyl group on these ligands. We will dissect the intricate electronic and steric properties that govern their behavior, detail their participation in key reaction classes such as electrophilic additions and hydrophosphination, and examine their role in polymerization and as ancillary ligands in transition metal catalysis. By elucidating the causality behind their reactivity, this document aims to equip researchers with the foundational knowledge required to harness the synthetic potential of vinylphosphines in catalyst design, advanced materials, and the development of novel pharmaceutical agents.

Introduction: The Duality of the Vinylphosphine Ligand

Phosphine ligands are cornerstones of modern homogeneous catalysis, offering a powerful means to modulate the properties of transition metal centers through systematic tuning of their steric and electronic characteristics. The introduction of a vinyl group (–CH=CH₂) onto the phosphorus atom creates a bifunctional molecule with two distinct reactive sites: the phosphorus lone pair, which dictates its coordination chemistry, and the vinyl group's π-system, which opens avenues for a wide array of organic transformations. This duality makes vinylphosphines not only valuable ligands but also versatile synthetic building blocks for creating more complex organophosphorus compounds, such as polydentate ligands and polymers. Understanding the intrinsic reactivity of the vinyl group is therefore paramount for its strategic application in fields ranging from materials science to pharmaceutical synthesis.

Governing Principles: Electronic and Steric Effects

The reactivity of the vinyl group is not analogous to a simple alkene; it is profoundly influenced by the adjacent phosphorus atom. Both electronic and steric effects, dictated by the other substituents on the phosphorus, play a critical role.

Electronic Influence of the Phosphine Moiety

The phosphorus atom exerts a complex electronic effect on the vinyl π-system. The phosphorus lone pair can, in principle, donate into the π-system, increasing its nucleophilicity. However, the electronegativity of the phosphorus and the nature of its other substituents also lead to inductive effects. Furthermore, the empty σ* orbitals of the P-C bonds can act as acceptors for π-backbonding when coordinated to a metal. This modulation of the vinyl group's electron density is crucial in determining its susceptibility to attack by electrophiles or nucleophiles.

Caption: Interplay of electronic effects in a vinylphosphine.

Steric Control: The Role of Phosphorus Substituents

Steric hindrance is a powerful tool for controlling reactivity and selectivity in chemical reactions. In vinylphosphines, the size of the substituents on the phosphorus atom dictates the accessibility of the vinyl group. This is often quantified by the Tolman cone angle, a measure of the steric bulk of a phosphine ligand. Large, bulky substituents can shield the double bond, hindering the approach of reagents and influencing the regioselectivity of addition reactions. This remote steric hindrance is a key design element in developing selective catalysts.

Key Reaction Classes of the Vinyl Group

The vinyl group on phosphine ligands undergoes a variety of transformations, primarily addition reactions. The specific outcome is highly dependent on the reagents and reaction conditions.

Electrophilic Addition Reactions

Like typical alkenes, the vinyl group is susceptible to electrophilic attack. The reaction proceeds by the addition of an electrophile (E⁺) to the π-bond, typically forming the most stable carbocation intermediate, which is then attacked by a nucleophile (Nu⁻).

Mechanism: Addition of HBr The addition of hydrogen halides (HX) follows Markovnikov's rule, where the proton adds to the terminal carbon (Cβ) to form a more stable secondary carbocation on the carbon adjacent to the phosphorus atom (Cα). The halide ion then attacks this carbocation.

Caption: Mechanism of electrophilic addition of HBr.

This reactivity allows for the functionalization of the vinyl group, converting vinylphosphines into a variety of α- or β-substituted phosphine ligands, which can be valuable in fine-tuning catalyst properties.

Hydrophosphination: An Atom-Economical C-P Bond Formation

Hydrophosphination is the addition of a P-H bond across an unsaturated C-C bond. This reaction is a highly atom-economical method for synthesizing organophosphorus compounds. While often used to synthesize vinylphosphines from alkynes, the vinylphosphine product itself can undergo a second hydrophosphination to yield 1,2-bis(phosphino)ethanes.

The regioselectivity of the addition is critically dependent on the reaction conditions:

-

Radical or Thermal Activation: Often yields the anti-Markovnikov product, where the phosphorus atom adds to the terminal carbon (Cβ).

-

Metal-Catalyzed Activation: Transition metal catalysts (e.g., based on Pd, Fe, Ni) typically favor the formation of the branched Markovnikov product, with phosphorus adding to the internal carbon (Cα).

Table 1: Regioselectivity in the Hydrophosphination of Terminal Alkynes

| Activation Method | Catalyst/Conditions | Major Product | Reference |

| Thermal Activation | Heat | Z-β-adduct (anti-Markovnikov) | |

| Metal Catalysis | Palladium or Iron Complex | α-adduct (Markovnikov) | |

| Radical Initiation | UV light or AIBN | β-adduct (anti-Markovnikov) |

This controlled selectivity provides a powerful strategy for synthesizing either linear or branched phosphine derivatives from the same starting materials.

Polymerization

The vinyl group serves as a polymerizable handle, enabling the synthesis of phosphorus-containing polymers. Poly(vinylphosphine oxides) and related polymers are investigated for applications as flame retardants, specialty materials, and functional polymers. The polymerization can proceed through various mechanisms, such as free-radical polymerization, which allows for copolymerization with other common vinyl monomers like styrene or acrylates to impart specific properties to the final material.

Role in Coordination Chemistry and Catalysis

When a vinylphosphine acts as a ligand, the vinyl group can be more than just a spectator. It can coordinate to the metal center in an η²-fashion, potentially influencing the stability and reactivity of the catalytic species. This coordination can be a key step in certain catalytic cycles or, conversely, a mode of catalyst deactivation. For example, nickel complexes with phosphine ligands have been shown to activate vinylcyclobutane, demonstrating the direct involvement of the vinyl moiety in metal-mediated transformations. The electronic properties imparted by the vinyl group also tune the σ-donor and π-acceptor characteristics of the phosphine, impacting the performance of catalysts in cross-coupling reactions and other transformations.

Caption: Workflow from vinylphosphine synthesis to catalytic use.

Experimental Protocol: Iron-Catalyzed Synthesis of a Vinylphosphine

This protocol describes the regioselective synthesis of a vinylphosphine via the iron-catalyzed hydrophosphination of a terminal alkyne, a method noted for its use of an inexpensive and abundant metal.

Objective: To synthesize (Z)-1-(diphenylphosphino)-2-phenylethene.

Materials:

-

Phenylacetylene

-

Diphenylphosphine (PHPh₂)

-

Iron catalyst precursor (e.g., Cp*Fe(CO)(py)(Me))

-

Anhydrous toluene

-

Schlenk tube (10 mL)

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

Inert atmosphere glovebox or Schlenk line (Nitrogen or Argon)

Procedure:

-

Preparation: In a glovebox, add the iron catalyst precursor (10 mol%) to a 10 mL Schlenk tube equipped with a magnetic stir bar.

-

Reagent Addition: Add anhydrous toluene (2 mL) to the tube. Sequentially add phenylacetylene (1.0 mmol, 1.0 equiv) and diphenylphosphine (1.0 mmol, 1.0 equiv) to the solution via syringe.

-

Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated heating block or oil bath set to 110 °C.

-

Monitoring: Stir the reaction mixture vigorously. The reaction progress can be monitored by taking aliquots (under inert atmosphere) and analyzing by ³¹P NMR spectroscopy. The signal for diphenylphosphine will decrease, and a new signal for the vinylphosphine product will appear.

-

Workup: After completion (typically several hours), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by chromatography on silica gel (using deoxygenated solvents) to isolate the desired vinylphosphine.

Self-Validation:

-

Expected Outcome: The primary product should be the Z-isomer of the Markovnikov adduct.

-

Characterization: The structure and purity of the final product should be confirmed by ¹H, ¹³C, and ³¹P NMR spectroscopy and mass spectrometry. The ³¹P NMR spectrum is particularly diagnostic for confirming the formation of the C-P bond.

-

Potential Pitfall: Diphenylphosphine and the vinylphosphine product are sensitive to oxidation. All steps must be performed under a strict inert atmosphere to prevent the formation of the corresponding phosphine oxides.

Conclusion and Future Outlook

The vinyl group on a phosphine ligand is a locus of versatile reactivity, governed by a subtle interplay of steric and electronic factors. Its participation in electrophilic additions, controlled hydrophosphination, and polymerization makes it a powerful tool for synthetic chemists. In the context of drug development and catalysis, the ability to use the vinyl group to either build more complex, tailored ligands or to directly influence a catalytic cycle is of immense value. As the demand for more efficient and selective catalytic systems grows, the strategic functionalization and application of vinylphosphine ligands will undoubtedly continue to be a fruitful area of research, leading to novel molecular architectures and more sustainable chemical processes.

A Technical Guide to the Electronic and Steric Effects of Vinyl-Substituted Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract: Phosphine ligands are foundational to modern homogeneous catalysis, offering unparalleled control over catalyst performance through the systematic tuning of their steric and electronic properties.[1] Vinyl-substituted phosphines represent a unique class of ligands where the presence of a carbon-carbon double bond directly attached to the phosphorus atom introduces distinct electronic features, primarily through its π-system. This guide provides an in-depth analysis of the electronic and steric effects of vinyl-substituted phosphine ligands. It covers the quantitative evaluation of these properties using metrics like the Tolman Electronic Parameter (TEP) and cone angle, details experimental protocols for their synthesis and characterization, and explores their impact on key catalytic applications such as cross-coupling and hydroformylation reactions.

The Indispensable Role of Phosphine Ligands in Catalysis

The utility of phosphine (PR₃) ligands in transition metal catalysis is rooted in the ability to modify their electronic and steric profiles by changing the R groups on the phosphorus atom.[1][2] This tunability allows for precise control over the stability, activity, and selectivity of metal catalysts.[1]

-

Electronic Effects describe the ligand's ability to donate or withdraw electron density from the metal center.[2] Strong σ-donating phosphines increase electron density at the metal, which can facilitate crucial catalytic steps like oxidative addition.[2][3] Conversely, π-acceptor ability, where the ligand accepts electron density from the metal's d-orbitals into its own empty σ* orbitals, also plays a critical role.[1]

-

Steric Effects relate to the physical size and bulk of the ligand.[2] The steric profile influences the coordination number of the metal complex, can protect the metal center from unwanted side reactions, and is often a key determinant of selectivity in catalytic transformations.[2][4][5]

The interplay between these two effects is complex and crucial; modifying one often influences the other.[6] A deep understanding of how to quantify and manipulate these properties is essential for rational catalyst design.

The Unique Nature of Vinyl-Substituted Phosphines

Vinyl-substituted phosphines, such as trivinylphosphine [P(CH=CH₂)₃] or phenyldivinylphosphine [PhP(CH=CH₂)₂], introduce a vinyl group (–CH=CH₂) directly bonded to the phosphorus atom. This structural feature has significant electronic consequences. The π-system of the vinyl group can conjugate with the phosphorus lone pair and interact with the metal center, imparting distinct properties compared to simple alkyl or aryl phosphines. This makes them valuable intermediates for creating more complex polyphosphine ligands and as direct ligands in catalysis.[7]

Quantifying Ligand Properties: A Tale of Two Tolman Parameters

To move from qualitative descriptions to rational design, quantitative metrics are essential. The pioneering work of Chadwick Tolman provided two key parameters for classifying phosphine ligands.[8][9]

Electronic Effects: The Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) provides a quantitative measure of a ligand's net electron-donating ability.[1][10][11] It is determined experimentally by measuring the A₁ symmetric C-O stretching frequency (ν(CO)) via infrared (IR) spectroscopy in a standard nickel complex, [LNi(CO)₃].[10][11]

The underlying principle is based on π-backbonding.[9]

-

A stronger electron-donating phosphine ligand increases the electron density on the nickel center.

-

This enhanced electron density is then donated back into the π* antibonding orbitals of the carbonyl (CO) ligands.

-

This back-donation weakens the C-O bond, resulting in a lower ν(CO) stretching frequency .[3][9][12]

Therefore, a lower TEP value signifies a stronger net electron-donating ligand. Vinyl phosphines, due to the π-acceptor character of the vinyl group, generally exhibit higher TEP values compared to their alkylphosphine counterparts, indicating they are weaker net electron donors.

Steric Effects: The Tolman Cone Angle (θ)

The Tolman Cone Angle (θ) is the most common metric for quantifying the steric bulk of a phosphine ligand.[2][6][8] It is defined as the apex angle of a cone, centered on the metal atom (at a standardized M-P distance of 2.28 Å), that encompasses the van der Waals radii of the ligand's substituents.[3][6] A larger cone angle indicates greater steric hindrance around the metal center.[9]

Vinyl groups are sterically less demanding than bulky alkyl or aryl groups like tert-butyl or cyclohexyl. This moderate steric profile can be advantageous in catalytic reactions where excessive bulk might hinder substrate approach to the metal center.

Comparative Data for Phosphine Ligands

The following table summarizes the electronic and steric parameters for representative vinyl phosphines and compares them with common alkyl and aryl phosphines.

| Phosphine Ligand (L) | Formula | Tolman Electronic Parameter (TEP, ν(CO) in cm⁻¹) | Tolman Cone Angle (θ in degrees) |

| Vinyl Phosphines | |||

| Trivinylphosphine | P(CH=CH₂)₃ | 2073.0 | 130 |

| Phenyldivinylphosphine | PPh(CH=CH₂)₂ | 2070.0 | ~137 |

| Alkyl Phosphines | |||

| Trimethylphosphine | PMe₃ | 2064.1 | 118 |

| Triethylphosphine | PEt₃ | 2061.7 | 132 |

| Tricyclohexylphosphine | P(Cy)₃ | 2056.4 | 170 |

| Tri-tert-butylphosphine | P(t-Bu)₃ | 2056.1 | 182 |

| Aryl/Arylalkyl Phosphines | |||

| Triphenylphosphine | PPh₃ | 2068.9 | 145 |

| Methyldiphenylphosphine | PMePh₂ | 2066.7 | 136 |

Note: Values are compiled from various sources and may vary slightly based on the method of determination.

Synthesis and Characterization

The synthesis of vinylphosphine ligands can be achieved through several established routes, with hydrophosphination and reactions with vinylic organometallics being common methods.[7] Protecting the phosphine as a phosphine-borane complex is a common strategy to prevent oxidation during synthesis and purification.[13]

Experimental Protocol: Synthesis of Vinylphosphine-Boranes via C-P Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of a vinyl triflate with a secondary phosphine-borane, a versatile method for accessing vinylphosphine derivatives.[7]

Objective: To synthesize a tertiary vinylphosphine-borane from a vinyl triflate and a secondary phosphine-borane.

Materials:

-

Vinyl triflate (1.0 equiv)

-

Secondary phosphine-borane (e.g., diphenylphosphine-borane) (1.0 equiv)

-

Palladium catalyst (e.g., dpppPdCl₂, 5-6 mol %)

-

Base (e.g., K₂CO₃, 1.2 equiv)

-

Anhydrous, degassed solvent (e.g., DMSO)

-

Borane dimethyl sulfide complex (BH₃·SMe₂)

Equipment:

-

Schlenk tube or similar reaction vessel

-

Nitrogen or Argon inert atmosphere line

-

Magnetic stirrer and heating plate

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Catalyst Preparation: In a Schlenk tube flushed with an inert gas (N₂ or Ar), dissolve the palladium catalyst (e.g., dpppPdCl₂) in anhydrous DMSO.

-

Reagent Addition: To the catalyst solution, add the vinyl triflate (1.0 equiv), potassium carbonate (1.2 equiv), and the secondary phosphine-borane (1.0 equiv).

-

Reaction: Heat the reaction mixture to 60 °C with stirring. The reaction progress can be monitored by techniques like TLC or ³¹P NMR. For less reactive triflates, an additional portion of triflate (0.1 equiv) may be added after 1 hour to ensure full conversion of the phosphine.[7]

-

Workup: After the reaction is complete (typically 2-3 hours), cool the mixture to room temperature. If any decomplexation of the borane has occurred, add a small amount of BH₃·SMe₂ to ensure the product is fully protected.

-

Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure vinylphosphine-borane derivative.[7]

Characterization Techniques

The unambiguous identification of vinyl phosphine ligands and the study of their coordination chemistry rely on several spectroscopic techniques.

-

³¹P NMR Spectroscopy: This is the most direct method for characterizing phosphine ligands.[14][15] The chemical shift (δ) in the ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom.[16][17] Coordination to a metal center typically results in a significant downfield shift. The technique is also invaluable for assessing ligand purity, as common impurities like phosphine oxides appear at distinct chemical shifts.[14][15]

-

¹H and ¹³C NMR Spectroscopy: These techniques provide information about the organic backbone of the ligand, confirming the presence and connectivity of the vinyl groups.

-

Infrared (IR) Spectroscopy: As discussed, IR spectroscopy is crucial for determining the TEP of a ligand by measuring the ν(CO) frequencies in metal carbonyl complexes.[3]

Catalytic Applications and Mechanistic Considerations

The unique electronic profile of vinyl phosphines—being less donating than alkylphosphines but also possessing π-acceptor capabilities—influences their performance in catalysis.

Visualization of a Generic Catalytic Cycle

The diagram below illustrates a generic palladium-catalyzed cross-coupling cycle (e.g., Suzuki or Heck), highlighting the key steps where ligand properties are critical. The electronic nature of the vinyl phosphine ligand (L) can modulate the electron density at the Pd center, influencing the rates of oxidative addition and reductive elimination.

Caption: A generic Pd-catalyzed cross-coupling cycle.

Case Study: Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura and similar cross-coupling reactions, the ligand's electronic properties are critical.[18] While highly electron-donating ligands (low TEP) are often sought to promote the initial oxidative addition step, the π-acceptor character of vinyl phosphines can be beneficial. By withdrawing some electron density from the metal in the Pd(II) intermediate, they can facilitate the final, often rate-limiting, reductive elimination step to release the product. Their moderate steric bulk can also help stabilize the active monoligated palladium species without completely blocking the substrate-binding site. The use of vinyl triflates as coupling partners has proven particularly effective in these reactions.[7][19]

Case Study: Rhodium-Catalyzed Hydroformylation

Hydroformylation, the addition of H₂ and CO across a double bond, is a large-scale industrial process where selectivity is paramount.[20][21][22] The electronic properties of the phosphine ligands on the rhodium catalyst play a major role in determining the ratio of linear to branched aldehyde products (l/b ratio).[20] Ligands with stronger π-acceptor capabilities, like phosphites and potentially vinyl phosphines, tend to favor the formation of the linear aldehyde. This is attributed to their ability to stabilize the trigonal bipyramidal intermediates in the catalytic cycle. The application of specialized phosphine ligands in the hydroformylation of vinyl esters has achieved exceptionally high regioselectivity.[23]

Conclusion and Future Outlook

Vinyl-substituted phosphine ligands occupy a unique space in the landscape of catalyst design. Their combination of moderate steric bulk and distinct electronic properties—characterized by weaker net donation and π-acceptor capacity—makes them valuable tools for chemists. They offer a middle ground between strongly donating alkylphosphines and strongly π-accepting phosphites. The ability to quantify their properties through established metrics like TEP and cone angle allows for their rational incorporation into catalyst development programs. Future research will likely focus on synthesizing novel chiral vinyl phosphines for asymmetric catalysis and further exploring their utility in reactions where modulating π-backbonding is key to controlling reactivity and selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. magritek.com [magritek.com]

- 15. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the NMR Characterization of Diphenyl(4-vinylphenyl)phosphine

Introduction

Diphenyl(4-vinylphenyl)phosphine, also known as 4-(diphenylphosphino)styrene, is a versatile bifunctional molecule that marries the coordination chemistry of a triarylphosphine with the reactivity of a polymerizable styrene moiety. Its application spans from the synthesis of functional polymers and materials to its use as a ligand in homogeneous catalysis, including in important transformations like Suzuki-Miyaura and Heck cross-coupling reactions[1].

The precise structural confirmation and purity assessment of this compound are paramount to its successful application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for this purpose. A comprehensive, multinuclear NMR analysis—leveraging ¹H, ¹³C, and ³¹P nuclei—provides an unambiguous fingerprint of the molecule, confirming the integrity of both the vinyl group and the diphenylphosphino moiety.